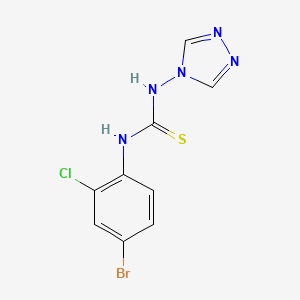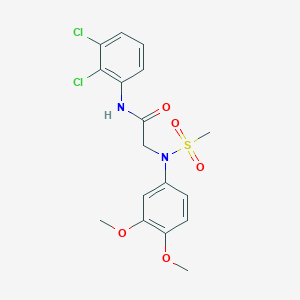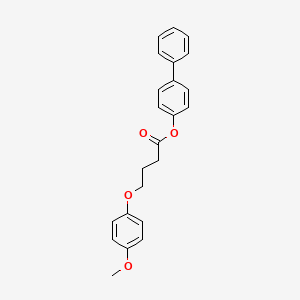
N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide
Vue d'ensemble
Description
N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide, also known as FMPAG, is a novel compound that has gained attention in the scientific community due to its potential applications in research. FMPAG is a prodrug of the drug gabapentin, which is commonly used to treat epilepsy and neuropathic pain. However, FMPAG has unique properties that make it a promising candidate for scientific research.
Mécanisme D'action
N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide works by increasing the levels of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity. By increasing GABA levels, N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide can help to reduce hyperactivity in the brain, which can lead to improved cognitive function and reduced anxiety and depression.
Biochemical and Physiological Effects:
N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide has been shown to have a number of biochemical and physiological effects. It can increase the levels of GABA in the brain, reduce oxidative stress, and improve mitochondrial function. N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide has also been shown to reduce inflammation and improve blood flow to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect brain function. N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide is also relatively stable and can be easily synthesized in the lab. However, one limitation of using N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide is that it can be difficult to control the dose and timing of administration, which can affect the results of experiments.
Orientations Futures
There are many potential future directions for research on N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide has also been shown to have potential applications in the treatment of addiction and substance abuse. Additionally, further research is needed to fully understand the mechanisms of action of N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide and its potential side effects.
In conclusion, N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide is a promising compound with potential applications in scientific research. Its ability to cross the blood-brain barrier and improve brain function make it a valuable tool for studying the brain and developing new treatments for neurological disorders. However, further research is needed to fully understand its effects and potential applications.
Applications De Recherche Scientifique
N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects and can improve cognitive function in animal models. N~1~-(2-furylmethyl)-N~2~-(phenylacetyl)glycinamide has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Propriétés
IUPAC Name |
N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14(9-12-5-2-1-3-6-12)17-11-15(19)16-10-13-7-4-8-20-13/h1-8H,9-11H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWJVZNQIFQLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4849737.png)
![tert-butyl 2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4849746.png)
![1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B4849751.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4849770.png)
![3-allyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849771.png)
![ethyl 4-[(4,4-dimethyl-3-oxo-1-penten-1-yl)amino]benzoate](/img/structure/B4849774.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B4849781.png)
![2-(4-ethylphenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849782.png)
![3-[(4-methylbenzyl)thio]propanohydrazide](/img/structure/B4849785.png)
![3-benzyl-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849786.png)